molecular formula C18H27BrN2O2 B12438017 1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine CAS No. 887587-79-3

1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine

Cat. No.: B12438017
CAS No.: 887587-79-3
M. Wt: 383.3 g/mol
InChI Key: LSPYZKHPNHTEIH-UHFFFAOYSA-N
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Description

1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine is a chemical compound with the molecular formula C17H25BrN2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromobenzyl group, and a piperidine ring.

Preparation Methods

The synthesis of 1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to improve yield and efficiency.

Chemical Reactions Analysis

1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include NBS for bromination, palladium catalysts for coupling reactions, and TFA for deprotection. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine depends on its specific application. In general, the compound can interact with biological targets through its piperidine ring and bromobenzyl group. The Boc protecting group can be removed under acidic conditions, allowing the compound to participate in further chemical reactions. The molecular targets and pathways involved vary depending on the specific context in which the compound is used .

Comparison with Similar Compounds

1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the Boc protecting group and the bromobenzyl group, which confer distinct chemical properties and reactivity.

Properties

CAS No.

887587-79-3

Molecular Formula

C18H27BrN2O2

Molecular Weight

383.3 g/mol

IUPAC Name

tert-butyl 2-[[(3-bromophenyl)methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-10-5-4-9-16(21)13-20-12-14-7-6-8-15(19)11-14/h6-8,11,16,20H,4-5,9-10,12-13H2,1-3H3

InChI Key

LSPYZKHPNHTEIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNCC2=CC(=CC=C2)Br

Origin of Product

United States

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